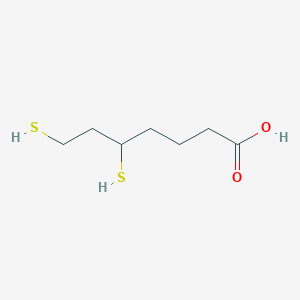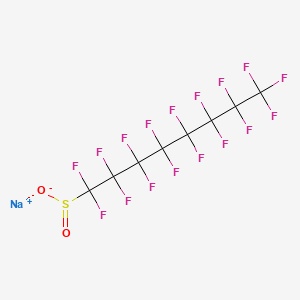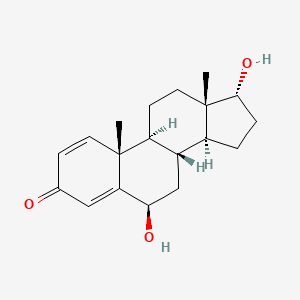
6beta-Hydroxy-17alpha-boldenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6beta-Hydroxy-17alphalpha-boldenone involves several steps, starting from boldenone or its derivatives. The synthetic route typically includes hydroxylation at the 6beta position and subsequent purification steps to obtain the desired compound. The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
6beta-Hydroxy-17alphalpha-boldenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 6beta position to a ketone, resulting in the formation of 6-keto-17alphalpha-boldenone.
Reduction: Reduction reactions can target the double bond in the steroid nucleus, leading to the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6beta-Hydroxy-17alphalpha-boldenone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research on 6beta-Hydroxy-17alphalpha-boldenone includes its potential therapeutic applications, such as in the treatment of muscle wasting and osteoporosis.
Mechanism of Action
The mechanism of action of 6beta-Hydroxy-17alphalpha-boldenone involves its interaction with androgen receptors. As an androgen receptor agonist, it binds to these receptors and regulates gene transcription, leading to anabolic effects such as increased protein synthesis and nitrogen retention . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development.
Comparison with Similar Compounds
6beta-Hydroxy-17alphalpha-boldenone can be compared with other similar compounds, such as:
Boldenone: The parent compound, known for its anabolic properties and low androgenic activity.
Testosterone: A natural androgen with higher androgenic activity compared to boldenone and its derivatives.
Nandrolone: Another anabolic steroid with a similar structure but different pharmacological properties.
The uniqueness of 6beta-Hydroxy-17alphalpha-boldenone lies in its specific hydroxylation at the 6beta position, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16-17,21-22H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16+,17+,18+,19-/m0/s1 |
InChI Key |
VLTNWNUPWHBSQY-HXEWTNOOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
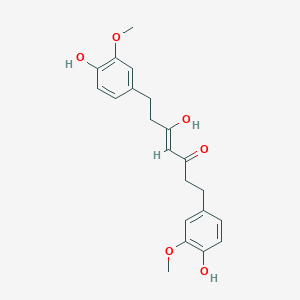
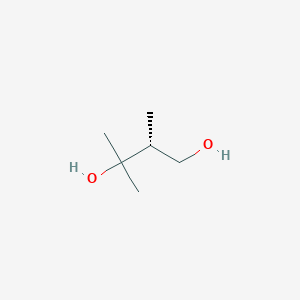
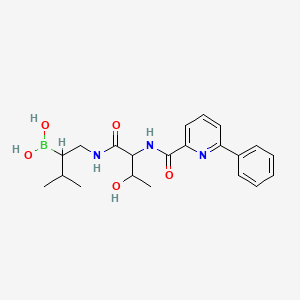
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
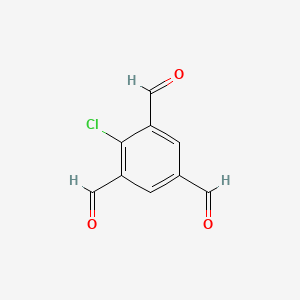
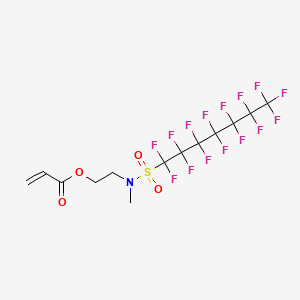
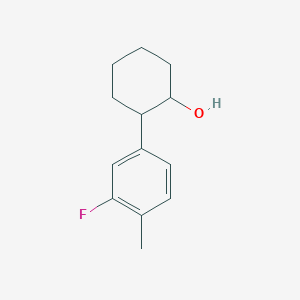
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
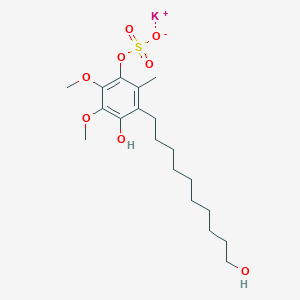
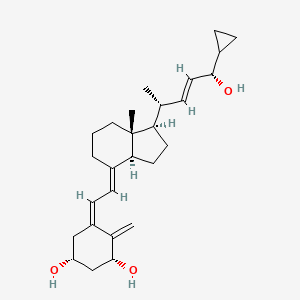
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
